molecular formula C14H13NO3 B14356238 1-[(4-Methylphenyl)methoxy]-2-nitrobenzene CAS No. 93099-43-5

1-[(4-Methylphenyl)methoxy]-2-nitrobenzene

Cat. No.: B14356238
CAS No.: 93099-43-5
M. Wt: 243.26 g/mol
InChI Key: BYDZTJSNSRWKDD-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methoxy]-2-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by a benzene ring substituted with a nitro group (NO₂) and a methoxy group (OCH₃) attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Methylphenyl)methoxy]-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-[(4-Methylphenyl)methoxy]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methoxy]-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Reduction: 1-[(4-Methylphenyl)methoxy]-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methylphenyl)methoxy]-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methoxy]-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)methoxy]benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring but lacks the methylphenyl substitution.

Uniqueness

1-[(4-Methylphenyl)methoxy]-2-nitrobenzene is unique due to the presence of both the nitro and methoxy groups on the benzene ring, along with the methylphenyl substitution.

Properties

CAS No.

93099-43-5

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-[(4-methylphenyl)methoxy]-2-nitrobenzene

InChI

InChI=1S/C14H13NO3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3

InChI Key

BYDZTJSNSRWKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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